1'-(3-Chloro-4-methoxybenzenesulfonyl)-4-methoxy-1,4'-bipiperidine
Description
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)sulfonyl-4-(4-methoxypiperidin-1-yl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O4S/c1-24-15-7-9-20(10-8-15)14-5-11-21(12-6-14)26(22,23)16-3-4-18(25-2)17(19)13-16/h3-4,13-15H,5-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYSTVQSPBVIPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1'-(3-Chloro-4-methoxybenzenesulfonyl)-4-methoxy-1,4'-bipiperidine is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by a bipiperidine structure, which is modified with a sulfonyl group and methoxy substituents. The unique structural features of this compound suggest various interactions with biological systems, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The chemical formula for 1'-(3-Chloro-4-methoxybenzenesulfonyl)-4-methoxy-1,4'-bipiperidine is . The compound includes several functional groups that may contribute to its biological activity:
- Chloro Group : Enhances lipophilicity and may influence binding interactions.
- Methoxy Groups : Potentially increase solubility and modify electronic properties.
- Sulfonamide Group : Known to interact with various biological targets, including enzymes and receptors.
Antimicrobial Activity
Research indicates that compounds similar to 1'-(3-Chloro-4-methoxybenzenesulfonyl)-4-methoxy-1,4'-bipiperidine exhibit significant antimicrobial properties. For instance, studies on benzenesulfonate derivatives have shown promising results against bacterial strains such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 0.39 to 6.25 mg/L .
| Compound | Target Bacteria | MIC (mg/L) |
|---|---|---|
| Compound A | S. aureus | 0.39 |
| Compound B | E. faecalis | 6.25 |
| 1'-(3-Chloro-4-methoxybenzenesulfonyl)-4-methoxy-1,4'-bipiperidine | TBD | TBD |
Enzyme Inhibition
Studies have shown that sulfonamide derivatives can inhibit various enzymes, including urease and α-glucosidase. For example, certain derivatives demonstrated IC50 values between 14.06 and 37.20 μM/mL against these enzymes . The potential for enzyme inhibition suggests that 1'-(3-Chloro-4-methoxybenzenesulfonyl)-4-methoxy-1,4'-bipiperidine could be explored for therapeutic applications in conditions such as diabetes or infections.
The proposed mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The sulfonamide group can form hydrogen bonds with active sites on enzymes or receptors, while the bipiperidine structure may facilitate hydrophobic interactions within lipid membranes or protein pockets.
Study on Drug Interactions
A comprehensive review highlighted the importance of understanding drug-drug interactions involving P-glycoprotein (P-gp) modulation. Compounds that influence P-gp activity can affect the pharmacokinetics of many drugs, including those similar to 1'-(3-Chloro-4-methoxybenzenesulfonyl)-4-methoxy-1,4'-bipiperidine . This interaction is crucial for assessing the safety and efficacy of new therapeutic agents.
Clinical Implications
In clinical settings, the biological activity of sulfonamide derivatives has been linked to their potential use in treating infections caused by resistant bacteria. The ability of these compounds to modulate enzyme activity and interact with bacterial targets positions them as valuable candidates in antibiotic development.
Comparison with Similar Compounds
Key Observations:
Pipamperone’s 4-fluorophenyl and carboxamide groups contribute to its antipsychotic activity by modulating dopamine receptor binding .
Therapeutic Applications: Irinotecan-related compounds utilize the bipiperidine carboxylate ester to improve solubility and bioavailability of the camptothecin core, a critical feature for antitumor activity . In contrast, the target compound’s sulfonamide group may target different enzymes or receptors.
Structural Modifications: The dichlorophenoxy-sulfonylcarboxamide derivative (C₂₄H₂₉Cl₂N₃O₄S) demonstrates how bulky substituents can be incorporated into the bipiperidine scaffold, possibly for selective protein binding . Fluorinated analogs like 4-fluoro-1,4'-bipiperidine hydrochloride highlight the role of halogenation in tuning pharmacokinetic properties .
Research Findings and Implications
- Synthetic Utility : 4-Methoxy-1,4'-bipiperidine is frequently used as a precursor in multistep syntheses (e.g., pyrazolo[3,4-b]pyridine derivatives), suggesting the target compound could serve as a key intermediate in drug discovery .
- Pharmacological Potential: The sulfonamide group in the target compound may confer protease or kinase inhibitory activity, analogous to sulfonamide-containing drugs like Celecoxib .
- Safety and Stability : Sulfonylated bipiperidines are generally more stable than reactive intermediates like 1,4'-bipiperidine-1'-carbonyl chloride hydrochloride, which requires careful handling .
Q & A
Q. Table 1: Key Functional Groups and Reactivity
| Functional Group | Role in Reactivity | Example Reactions |
|---|---|---|
| Sulfonyl (SO₂) | Electrophilic center | Nucleophilic substitution |
| 3-Chloro-4-methoxy | Regioselective directing | Suzuki coupling, SNAr reactions |
| Bipiperidine | Steric hindrance modulation | Acid-base catalysis, coordination |
Advanced: How can researchers optimize synthetic routes for this compound using Design of Experiments (DoE)?
Answer:
DoE minimizes experimental trials while maximizing data quality. For this compound, critical parameters include:
- Temperature : Affects sulfonylation efficiency (e.g., 80–120°C for sulfonyl chloride coupling).
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance intermediate stability.
- Catalyst loading : Pd-based catalysts (0.5–2 mol%) for cross-coupling steps.
Q. Methodological Steps :
Screening experiments : Identify significant variables (e.g., reaction time, solvent) via fractional factorial design.
Response surface methodology (RSM) : Optimize yield and purity using central composite design.
Robustness testing : Validate reproducibility under minor parameter fluctuations (e.g., ±5°C temperature variance) .
Q. Table 2: Example DoE Parameters
| Variable | Range Tested | Optimal Condition |
|---|---|---|
| Temperature | 60–140°C | 110°C |
| Catalyst (Pd(OAc)₂) | 0.1–3 mol% | 1.5 mol% |
| Reaction Time | 4–24 hrs | 12 hrs |
Basic: What analytical techniques are most effective for characterizing purity and structural integrity?
Answer:
- HPLC-MS : Quantifies purity (>95%) and detects trace byproducts (e.g., des-chloro impurities).
- NMR (¹H/¹³C) : Confirms bipiperidine conformation and substituent positions (e.g., methoxy integration at δ 3.2–3.8 ppm).
- X-ray crystallography : Resolves stereochemical ambiguities in the bipiperidine backbone .
Advanced: How can contradictory data in biological activity studies be resolved?
Answer:
Contradictions often arise from assay variability or differential binding modes. Mitigation strategies:
Dose-response validation : Test activity across multiple concentrations (e.g., 1 nM–100 µM) to confirm target engagement.
Orthogonal assays : Combine enzymatic inhibition (e.g., kinase assays) with cell-based viability tests.
Molecular docking : Compare binding poses in computational models (e.g., AutoDock Vina) to experimental IC₅₀ values .
Q. Table 3: Case Study – Resolving Activity Discrepancies
| Assay Type | Observed IC₅₀ (µM) | Proposed Mechanism |
|---|---|---|
| Enzymatic (kinase A) | 0.8 | Competitive inhibition |
| Cell-based (cancer line) | 12.5 | Off-target efflux pump |
Advanced: What computational methods predict the compound’s metabolic stability in vivo?
Answer:
- Quantum mechanics (QM) : Models sulfonyl group hydrolysis (e.g., B3LYP/6-31G* level).
- Molecular dynamics (MD) : Simulates liver microsome interactions (e.g., CYP3A4 binding).
- ADMET predictors : Tools like SwissADME estimate clearance rates and metabolite profiles .
Basic: How does the bipiperidine scaffold influence pharmacokinetic properties?
Answer:
The scaffold improves:
- Lipophilicity (logP ~2.5), enhancing blood-brain barrier penetration.
- Metabolic stability : Piperidine rings resist oxidative degradation compared to morpholine analogs.
- Solubility : Protonation at physiological pH (pKa ~8.5) increases aqueous solubility .
Advanced: What strategies mitigate stereochemical challenges during scale-up synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
